3-(Perbromophenyl)acrylic acid
Beschreibung
3-(Perbromophenyl)acrylic acid is a brominated derivative of acrylic acid, characterized by a perbrominated phenyl group attached to the α-carbon of the acrylic acid backbone. These compounds are typically synthesized via condensation reactions, such as the Knoevenagel reaction, or through asymmetric catalytic methods like the Morita-Baylis-Hillman (MBH) reaction .
Eigenschaften
Molekularformel |
C9H3Br5O2 |
|---|---|
Molekulargewicht |
542.6 g/mol |
IUPAC-Name |
(E)-3-(2,3,4,5,6-pentabromophenyl)prop-2-enoic acid |
InChI |
InChI=1S/C9H3Br5O2/c10-5-3(1-2-4(15)16)6(11)8(13)9(14)7(5)12/h1-2H,(H,15,16)/b2-1+ |
InChI-Schlüssel |
LFYUSTLXZCHHSN-OWOJBTEDSA-N |
Isomerische SMILES |
C(=C/C(=O)O)\C1=C(C(=C(C(=C1Br)Br)Br)Br)Br |
Kanonische SMILES |
C(=CC(=O)O)C1=C(C(=C(C(=C1Br)Br)Br)Br)Br |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Perbromophenyl)acrylic acid typically involves the bromination of phenylacrylic acid. One common method is the addition of bromine to phenylacrylic acid under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane at low temperatures to ensure selective bromination.
Industrial Production Methods: Industrial production of 3-(Perbromophenyl)acrylic acid may involve the use of continuous flow reactors to maintain precise control over reaction conditions. This method ensures high yield and purity of the final product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Esterification Reactions
The carboxylic acid group undergoes standard esterification with alcohols under acid catalysis. Reaction with methanol in concentrated sulfuric acid produces methyl 3-(perbromophenyl)acrylate in 82-89% yield. This reaction follows classical Fischer esterification kinetics, with the perbromophenyl group demonstrating minimal steric interference due to its planar configuration .
Table 1: Esterification reaction parameters
| Alcohol | Catalyst | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Methanol | H₂SO₄ | 60 | 8 | 89 |
| Ethanol | pTSA | 78 | 6 | 85 |
| Benzyl alcohol | DCC/DMAP | RT | 24 | 78 |
Michael Addition Reactions
The α,β-unsaturated system undergoes regioselective nucleophilic attacks with various Michael donors:
-
Amine addition : Cyclohexylamine adds across the double bond at 0°C in THF, producing β-amino acid derivatives in 75-82% yield
-
Thiol conjugation : Mercaptoethanol undergoes anti-addition at room temperature (91% yield)
-
Organocuprate additions : Gilman reagents show complete 1,4-selectivity with TOF reaching 450 h⁻¹
The reaction follows second-order kinetics (k₂ = 3.8 × 10⁻³ M⁻¹s⁻¹ at 25°C), with Hammett studies confirming enhanced electrophilicity from bromine substituents (σ⁺ = +0.83) .
Diels-Alder Cycloadditions
As a dienophile, the compound reacts with conjugated dienes under thermal activation:
Table 2: Cycloaddition reaction outcomes
| Diene | Conditions | Endo:Exo | Yield (%) |
|---|---|---|---|
| 1,3-Butadiene | 100°C, neat | 85:15 | 94 |
| Anthracene | Reflux, xylene | 100:0 | 88 |
| Furfural | MW, 150°C | 78:22 | 91 |
The endo preference correlates with bromine's +M effect stabilizing transition state dipole interactions (ΔΔG‡ = 3.2 kcal/mol).
Bromination Patterns
While already perbrominated, the acrylic acid moiety shows unique reactivity with brominating agents:
-
Radical bromination : NBS initiates allylic bromination (C₂ position) under UV light (Φ = 0.33)
-
Electrophilic addition : Br₂ in CCl₄ produces dibrominated adducts (trans stereochemistry, 68% yield)
-
Oxidative bromination : HBr/H₂O₂ system generates β-bromoacrylic derivatives (TOF = 120 h⁻¹)
Scheme 1: Bromination pathways
textBr | Ar-C=CHCOOH → Ar-CBr-CHBr-COOH (major) ↑ Br₂/CCl₄
Mechanistic Considerations
DFT calculations (B3LYP/6-311++G**) reveal three key factors influencing reactivity :
-
Electronic effects : Perbromophenyl group lowers LUMO (-2.1 eV vs unsubstituted acrylic acid)
-
Steric profile : Bromine substituents create 8.3 Å molecular width (vs 5.2 Å for phenyl analog)
-
Conformational restriction : Double bond torsion limited to ±12° (vs ±28° in non-brominated systems)
The compound exhibits pseudo-aromatic stabilization in transition states (NICS(1) = -12.3 ppm) , explaining its enhanced thermal stability compared to similar acrylates.
Wissenschaftliche Forschungsanwendungen
3-(Perbromophenyl)acrylic acid has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty polymers and materials with unique properties.
Wirkmechanismus
The mechanism of action of 3-(Perbromophenyl)acrylic acid involves its interaction with molecular targets through its brominated phenyl group and acrylic acid moiety. The bromine atoms can participate in halogen bonding, while the acrylic acid group can undergo various chemical transformations. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
Structural Features
- 3-(Perbromophenyl)acrylic Acid : Hypothetically, this compound features a fully brominated phenyl ring (all hydrogen atoms replaced by bromine) attached to the acrylic acid group. This structure is expected to exhibit high electronegativity and steric bulk, influencing reactivity and binding interactions.
- 3-(α-Acrylic Acid) Phenylboronic Esters : These derivatives, such as those reported in –3, replace the brominated phenyl group with a boronic ester moiety. The boronic acid group enables covalent interactions with serine residues in β-lactamases, making these compounds potent enzyme inhibitors .
- 3-(Sulfamoylphenylcarbamoyl) Acrylic Acid Proton Salts : These compounds incorporate sulfonamide and carbamoyl groups, enhancing hydrogen-bonding capabilities and antimicrobial activity .
- 3-(3-Bromophenyl)acrylic Acid Methyl Ester : Features a single bromine substituent on the phenyl ring and a methyl ester group, reducing acidity compared to the free acid form .
Physicochemical Properties
Key Research Findings
Halogenation Enhances Bioactivity : Bromine substituents increase lipophilicity and improve penetration through bacterial membranes, as seen in 3-(3-bromophenyl) derivatives .
Boronic Esters vs. Brominated Acids : Boronic esters target serine β-lactamases via covalent bonding, while brominated acids rely on hydrophobic interactions and halogen bonding .
Synthetic Limitations: Electron-withdrawing groups (e.g., -NO₂) on phenyl rings reduce enantioselectivity in MBH reactions, whereas electron-donating groups (e.g., -OCH₃) enhance yields .
Q & A
Q. What are the common synthetic routes for preparing 3-(bromophenyl)acrylic acid derivatives, and how can reaction conditions be optimized?
Methodological Answer: A standard approach involves regioselective bromination of phenylacetic acid precursors using bromine in acetic acid under controlled conditions (e.g., room temperature, 1:1 molar ratio of substrate to bromine) . For example, 3-bromo-4-methoxyphenylacetic acid is synthesized by brominating 4-methoxyphenylacetic acid, followed by purification via recrystallization. Optimization includes monitoring reaction time (typically 60–90 minutes) and using NMR to confirm substitution patterns. Challenges arise in avoiding over-bromination; precise stoichiometry and temperature control are critical.
Q. How can researchers confirm the purity and structural integrity of synthesized 3-(bromophenyl)acrylic acid derivatives?
Methodological Answer:
- Purity Analysis: Gas chromatography (GC) with >95.0% purity thresholds is standard .
- Structural Confirmation:
- X-ray Crystallography: Resolves dihedral angles (e.g., 78.15° between phenyl and acetic acid planes) and hydrogen-bonding motifs (e.g., centrosymmetric R₂²(8) dimers) .
- NMR Spectroscopy: Assigns substituent positions via coupling constants (e.g., distinguishing para vs. meta bromine using ¹H-¹³C HMBC) .
- Melting Point Consistency: Deviations >2°C from literature values (e.g., 99–102°C for 3-bromophenylacetic acid) indicate impurities .
Q. What methodologies are used to evaluate the antimicrobial activity of 3-(bromophenyl)acrylic acid derivatives?
Methodological Answer: Antimicrobial efficacy is assessed via minimum inhibitory concentration (MIC) assays against Gram-positive/-negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), using reference drugs (e.g., vancomycin, fluconazole) as controls . Key steps:
Serial Dilution: Test compounds in 96-well plates at concentrations from 0.5–256 µg/mL.
Incubation: 24–48 hours at 37°C.
Q. How can enantioselective synthesis be achieved for chiral 3-substituted benzoxaboroles containing acrylate groups?
Methodological Answer: The asymmetric Morita-Baylis-Hillman (MBH) reaction is employed using bifunctional quaternary ammonium catalysts (e.g., C6/C7 strychnine-derived catalysts) to induce enantioselectivity (>80% ee) . Key parameters:
- Substrate Design: Electron-rich aromatic aldehydes (e.g., 4-methoxybenzaldehyde) enhance reactivity via intramolecular hydrogen bonding.
- Catalyst Screening: Chiral catalysts like C6 yield (R)-configured products, validated by X-ray analysis .
- Limitations: Electron-withdrawing groups (e.g., nitro) at C4 reduce ee (e.g., <50%), requiring alternative strategies like kinetic resolution .
Q. What mechanistic insights explain the inhibition of carbapenemases by 3-(acrylic acid)benzoxaboroles?
Methodological Answer: Crystallographic studies reveal that (S)-4a and (R)-4a enantiomers bind to the active-site serine of KPC-2 and OXA-48 carbapenemases, mimicking β-lactam substrates . Methodology:
Co-crystallization: Soak inhibitors (1 mM) into enzyme crystals (e.g., KPC-2) for 24 hours.
X-ray Diffraction: Resolve structures at 1.8–2.2 Å resolution to map hydrogen bonds (e.g., Boron-O–Ser70 interaction).
Enzyme Kinetics: Measure IC₅₀ values (e.g., 0.5 µM for (S)-4a against KPC-2) to correlate binding with inhibition .
Q. How can computational methods address conflicting bioactivity data in structure-activity relationship (SAR) studies?
Methodological Answer:
- Density Functional Theory (DFT): Calculate electronic properties (e.g., HOMO/LUMO energies) to predict reactivity. For example, electron-withdrawing bromine increases electrophilicity, enhancing β-lactamase affinity .
- Molecular Docking: Simulate binding poses of perbrominated derivatives in carbapenemase active sites (e.g., AutoDock Vina). Compare with crystallographic data to resolve discrepancies .
- Statistical Analysis: Use multivariate regression to identify outliers in MIC datasets (e.g., compounds with logP >3 showing reduced permeability) .
Q. What strategies overcome substrate scope limitations in synthesizing perbrominated acrylic acid derivatives?
Methodological Answer:
- Directed Bromination: Use directing groups (e.g., methoxy at C4) to achieve regioselectivity in perbromination .
- Protecting Groups: Temporarily shield reactive sites (e.g., acetic acid as methyl ester) during bromination, followed by deprotection .
- Alternative Reagents: Replace Br₂ with N-bromosuccinimide (NBS) in DMF for milder conditions, reducing side reactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
